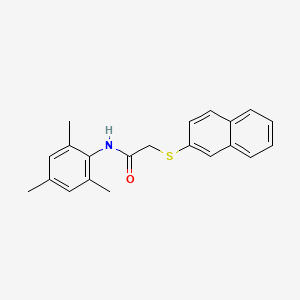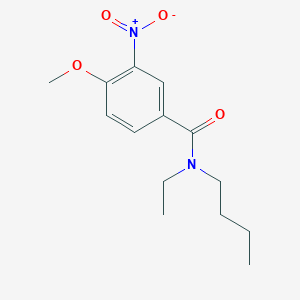![molecular formula C23H22N2O B4836184 1-[3-(4-benzylphenoxy)propyl]-1H-benzimidazole](/img/structure/B4836184.png)
1-[3-(4-benzylphenoxy)propyl]-1H-benzimidazole
説明
1-[3-(4-benzylphenoxy)propyl]-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It is commonly used in scientific research for its unique properties and potential applications. In
作用機序
The mechanism of action of 1-[3-(4-benzylphenoxy)propyl]-1H-benzimidazole is not fully understood. However, it is believed to interact with specific proteins and modulate their activity. For example, it has been shown to bind to the dopamine D2 receptor and modulate its signaling pathway. It has also been shown to inhibit the activity of the voltage-gated potassium channel Kv1.3, which is involved in the regulation of T cell activation.
Biochemical and Physiological Effects
1-[3-(4-benzylphenoxy)propyl]-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of various proteins, including GPCRs, ion channels, and enzymes. It has also been shown to affect cellular signaling pathways and gene expression. In terms of physiological effects, 1-[3-(4-benzylphenoxy)propyl]-1H-benzimidazole has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 1-[3-(4-benzylphenoxy)propyl]-1H-benzimidazole in lab experiments is its unique properties and potential applications. It has a high affinity for specific proteins and can be used as a probe to study their binding properties and modulate their activity. Additionally, it has been investigated for its potential as a therapeutic agent for various diseases.
However, there are also limitations to using 1-[3-(4-benzylphenoxy)propyl]-1H-benzimidazole in lab experiments. One limitation is its complex synthesis process, which requires careful control of reaction conditions to achieve high yields. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many future directions for research on 1-[3-(4-benzylphenoxy)propyl]-1H-benzimidazole. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Another direction is to study its interactions with specific proteins and modulate their activity for therapeutic purposes. Additionally, more research is needed to fully understand its mechanism of action and potential applications in various fields of research.
Conclusion
In conclusion, 1-[3-(4-benzylphenoxy)propyl]-1H-benzimidazole is a chemical compound that has unique properties and potential applications in scientific research. Its synthesis method is complex, but it has been used as a probe to study the binding properties of various proteins and as a potential therapeutic agent for various diseases. Its mechanism of action is not fully understood, but it has been shown to modulate the activity of various proteins and affect cellular signaling pathways. Despite its advantages, there are also limitations to using 1-[3-(4-benzylphenoxy)propyl]-1H-benzimidazole in lab experiments. However, there are many future directions for research on this compound, including investigating its potential as a therapeutic agent and studying its interactions with specific proteins.
科学的研究の応用
1-[3-(4-benzylphenoxy)propyl]-1H-benzimidazole has a wide range of scientific research applications. It has been used as a probe to study the binding properties of various proteins, including G protein-coupled receptors (GPCRs) and ion channels. It has also been used as a fluorescent label for imaging studies in cells and tissues. Additionally, 1-[3-(4-benzylphenoxy)propyl]-1H-benzimidazole has been investigated for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
特性
IUPAC Name |
1-[3-(4-benzylphenoxy)propyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-2-7-19(8-3-1)17-20-11-13-21(14-12-20)26-16-6-15-25-18-24-22-9-4-5-10-23(22)25/h1-5,7-14,18H,6,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUGUMYHFGQBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OCCCN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one](/img/structure/B4836103.png)

![ethyl 2-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4836119.png)
![4-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4836122.png)
![2-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4836129.png)
![1-[4-(2-methoxyphenyl)-1-piperazinyl]-3-[(2-methylcyclopentyl)oxy]-2-propanol dihydrochloride](/img/structure/B4836141.png)
![N-(2,5-dimethylphenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4836149.png)

![2-methyl-1-[4-(4-morpholinylmethyl)benzoyl]indoline](/img/structure/B4836163.png)
![2-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4836167.png)
![N-(4-chlorophenyl)-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide](/img/structure/B4836170.png)

![methyl 5-(1-ethyl-1H-pyrazol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4836189.png)
![2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one oxime](/img/structure/B4836195.png)